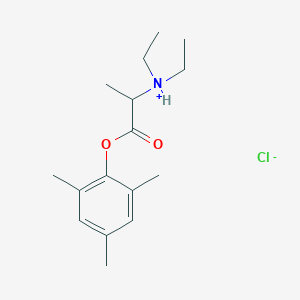

L-N,N-Diethylalanine mesityl ester hydrochloride

Description

Properties

CAS No. |

2173-47-9 |

|---|---|

Molecular Formula |

C16H26ClNO2 |

Molecular Weight |

299.83 g/mol |

IUPAC Name |

diethyl-[1-oxo-1-(2,4,6-trimethylphenoxy)propan-2-yl]azanium;chloride |

InChI |

InChI=1S/C16H25NO2.ClH/c1-7-17(8-2)14(6)16(18)19-15-12(4)9-11(3)10-13(15)5;/h9-10,14H,7-8H2,1-6H3;1H |

InChI Key |

XEDFZSFSQQMFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)C(C)C(=O)OC1=C(C=C(C=C1C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N,N-Diethylalanine mesityl ester hydrochloride typically involves the esterification of L-N,N-Diethylalanine with mesityl chloride in the presence of a suitable base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity. Trimethylchlorosilane and methanol are commonly used reagents for the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

L-N,N-Diethylalanine mesityl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The mesityl group can be oxidized under specific conditions to form corresponding oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include mesityl alcohols, mesityl amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

L-N,N-Diethylalanine mesityl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of L-N,N-Diethylalanine mesityl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The mesityl group enhances the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: [1-(2,6-Dimethylphenoxy)-1-oxopropan-2-yl]-diethylammonium chloride .

- Molecular Formula: C₁₅H₂₄ClNO₂; Molecular Weight: 299.88 g/mol .

- CAS Registry Number : 2014-27-9 .

- Structure : Comprises a mesityl (2,6-dimethylphenyl) ester group linked to L-N,N-diethylalanine, forming a hydrochloride salt.

Key Properties :

- Toxicity : Moderately toxic (subcutaneous LD₅₀ in mice: 2000 mg/kg); causes skin and eye irritation (200 mg skin MLD in rabbits) .

- Stability: Decomposes upon heating, releasing toxic NOₓ and HCl fumes .

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Molecular Formula (C₁₅H₂₃NO₂)

identifies 84 compounds sharing the molecular formula C₁₅H₂₃NO₂, including esters, salts, and derivatives. Key analogues:

Structural Insights :

Physicochemical and Functional Comparisons

Solubility and Stability :

- Hydrochloride Salt: Enhances aqueous solubility compared to free-base esters (e.g., tert-butylaminomethyl(mesityl)phosphinic acid ethyl ester in , which dimerizes via hydrogen bonds).

- Ester Hydrolysis : Unlike graphene quantum dots with mesityl esters (), the target compound’s ester group is less prone to hydrolysis due to steric protection, similar to phosphinic acid esters in .

Functional Groups and Reactivity :

- Amine vs. Phosphinic Esters: Unlike tert-butylaminomethyl(mesityl)phosphinic acid ester (), the target compound lacks a phosphorus center, reducing metal-coordination capacity but increasing biocompatibility.

- Comparison with L-NAME (): Both are ester-based enzyme inhibitors, but L-NAME (NOS inhibitor) has a nitro-arginine backbone, whereas the target compound’s alanine structure may target different biological pathways.

Toxicological Profiles

Key Findings :

- The target compound’s moderate toxicity contrasts with non-irritant analogues like 2-amino-N,N-dimethylacetamide HCl (), emphasizing the role of the mesityl group in enhancing reactivity.

Biological Activity

L-N,N-Diethylalanine mesityl ester hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and implications in various fields of research.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molecular Weight : 284.76 g/mol

The compound features a diethylamino group attached to an alanine backbone, esterified with mesityl, and is presented as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions.

This compound exhibits several biological activities that can be categorized into the following mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels, particularly in serotonergic pathways, which may affect mood and cognitive functions.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in amino acid metabolism, potentially leading to altered metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Research Findings

Recent studies have explored the biological effects of this compound. Key findings include:

- Inhibition of Tryptophan Hydroxylase : Similar to other compounds that modulate serotonin synthesis, this compound may inhibit tryptophan hydroxylase, leading to decreased serotonin levels .

- Cytotoxic Effects : In vitro studies have indicated cytotoxic activity against various cancer cell lines. The compound's ability to induce apoptosis has been noted, particularly in models of breast cancer .

- Antimicrobial Properties : Research indicates potential effectiveness against specific bacterial strains, suggesting a role in developing new antimicrobial agents .

Case Studies

- A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

- Another investigation highlighted its impact on microbial growth inhibition, showing promise as an antibacterial agent against Gram-positive bacteria.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.